Product packaging for 4-Nitrophenol-2,3,5,6-d4(Cat. No.:CAS No. 93951-79-2)

4-Nitrophenol-2,3,5,6-d4

Cat. No.: B167104
CAS No.: 93951-79-2
M. Wt: 143.13 g/mol
InChI Key: BTJIUGUIPKRLHP-RHQRLBAQSA-N
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Description

Significance of Stable Isotope Labeling in Mechanistic and Analytical Chemistry

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. symeres.comstudysmarter.co.uk This process creates compounds that are chemically similar to their unlabeled counterparts but possess a different mass. This mass difference is the cornerstone of their utility, allowing researchers to track the fate of molecules in complex systems, elucidate reaction mechanisms, and enhance the precision of analytical measurements. symeres.comstudysmarter.co.uksilantes.comcreative-proteomics.com In mechanistic studies, the substitution of an atom with its heavier isotope can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). symeres.com By measuring and analyzing the KIE, scientists can gain profound insights into the transition states of reactions and identify rate-determining steps. symeres.com In analytical chemistry, particularly in mass spectrometry-based methods, stable isotope-labeled compounds serve as ideal internal standards. smolecule.com Their co-elution with the analyte of interest and distinct mass-to-charge ratio allow for accurate quantification by correcting for variations during sample preparation and analysis. smolecule.com

Overview of Deuterium Substitution in Aromatic Systems for Research Applications

Deuterium, a stable isotope of hydrogen, is frequently used for labeling aromatic compounds due to its significant mass difference from protium (B1232500) (¹H). symeres.com The incorporation of deuterium into aromatic rings can be achieved through various methods, including acid-catalyzed hydrogen-deuterium exchange reactions. nih.govacs.org This substitution can enhance the chemical properties of the molecule and is a valuable strategy in drug development to improve pharmacokinetic profiles by potentially reducing metabolic degradation. researchgate.net Deuterated aromatic compounds are extensively used to study the metabolism of drugs and to identify specific metabolites. They are also crucial for determining kinetic isotope effects in mechanistic studies of chemical and biological transformations. Furthermore, deuterium-labeled aromatic compounds are widely employed as internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis, ensuring high accuracy and precision in quantitative studies.

Historical Context and Evolution of 4-Nitrophenol (B140041) as a Model Compound in Chemical Kinetics

4-Nitrophenol has a long-standing history as a model compound in the field of chemical kinetics. researchgate.netacs.org Its distinct yellow color in alkaline solutions, due to the formation of the 4-nitrophenolate (B89219) ion, provides a convenient spectroscopic handle to monitor reaction progress. wikipedia.orgnih.gov The reduction of 4-nitrophenol to 4-aminophenol, often catalyzed by metal nanoparticles, is a widely used model reaction to evaluate the catalytic activity of new materials. researchgate.netacs.org The reaction kinetics are often described by a pseudo-first-order model, allowing for the straightforward determination of rate constants. researchgate.net Over the years, extensive research has been conducted to understand the mechanism of this reduction, which is believed to proceed via a Langmuir-Hinshelwood model where the reaction occurs on the surface of the catalyst. acs.org The wealth of kinetic data available for 4-nitrophenol makes it an excellent benchmark for comparing the efficiency of different catalytic systems and for studying the fundamental principles of catalysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO3 B167104 4-Nitrophenol-2,3,5,6-d4 CAS No. 93951-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJIUGUIPKRLHP-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-79-2
Record name Phen-2,3,5,6-d4-ol, 4-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 93951-79-2
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Chemical and Physical Properties of 4 Nitrophenol 2,3,5,6 D4

4-Nitrophenol-2,3,5,6-d4 is the deuterated isotopologue of 4-nitrophenol (B140041), where the four hydrogen atoms on the benzene (B151609) ring have been replaced by deuterium (B1214612) atoms. This substitution results in a higher molecular weight compared to the unlabeled compound.

PropertyValueSource
IUPAC Name 2,3,5,6-tetradeuterio-4-nitrophenol smolecule.com
Synonyms 4-Nitrophenol-d4, p-Nitrophenol-d4 synzeal.comcymitquimica.com
CAS Number 93951-79-2 smolecule.comsigmaaldrich.com
Molecular Formula C₆HD₄NO₃ smolecule.com
Molecular Weight 143.13 g/mol smolecule.comsigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 113-115 °C sigmaaldrich.comscientificlabs.co.uk
Isotopic Purity 98 atom % D sigmaaldrich.com

Mechanistic Investigations Utilizing 4 Nitrophenol 2,3,5,6 D4

Application of Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation

The study of kinetic isotope effects (KIEs) is a powerful method for understanding the rate-determining steps of a chemical reaction. By comparing the reaction rates of a molecule with its isotopically substituted counterpart, such as 4-Nitrophenol-2,3,5,6-d4 and 4-nitrophenol (B140041), scientists can infer whether a particular bond to the isotope is broken or formed in the transition state. smolecule.comnih.gov

Primary and Secondary Isotope Effects in Deuterated Systems

Kinetic isotope effects are categorized as either primary or secondary. A primary KIE is observed when a bond to the isotopically labeled atom is cleaved or formed in the rate-determining step of the reaction. nih.gov In the context of this compound, a significant primary KIE would be expected if the C-D bonds on the aromatic ring are directly involved in the reaction's slowest step.

Conversely, a secondary KIE arises when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming events in the rate-determining step. nih.gov These effects are generally smaller than primary KIEs and can provide information about changes in hybridization or the steric environment of the isotopic center during the reaction. For instance, small secondary KIEs were observed in the thermal isomerization of deuterated bicyclo[4.2.0]oct-7-ene, helping to rule out certain mechanistic pathways. iitd.ac.in

The magnitude of the KIE can help distinguish between different reaction mechanisms. For example, low kinetic hydrogen isotope effects (typically less than 2) in the oxidation of certain compounds are characteristic of aminium radical mechanisms, whereas high values are consistent with hydrogen atom abstraction. nih.gov

Computational Modeling of Transition States Informed by KIE Data

Experimentally determined KIEs serve as crucial benchmarks for computational modeling of reaction transition states. nih.gov Quantum chemistry calculations can be used to predict the structures of these fleeting, high-energy states which are nearly impossible to observe directly. mit.edu By comparing computationally predicted KIEs with experimental values, researchers can refine their models of the transition state structure.

This synergy between experimental KIE data and computational chemistry provides a powerful approach to understanding reaction mechanisms at a molecular level. nih.gov For instance, machine learning models are now being developed that can rapidly predict transition state structures, a process that was traditionally very time-consuming using quantum chemistry methods alone. mit.edu These models can be trained and validated using experimental data, including KIEs, to improve their accuracy. nih.govmit.edu

Probing Reaction Pathways via Isotopic Tracing

The deuterium (B1214612) label in this compound acts as a tracer, allowing scientists to follow the fate of the molecule through a reaction sequence. This is particularly useful in complex systems where multiple reaction pathways may be operating simultaneously.

Studies on the Catalytic Reduction of Nitroaromatic Compounds

The catalytic reduction of nitroaromatic compounds like 4-nitrophenol is an important industrial process and an area of active research. nih.govnih.gov Using this compound, researchers can gain detailed insights into the mechanisms of these reduction reactions.

A key question in many reduction reactions is the origin of the hydrogen atoms that are added to the substrate. By using a deuterated substrate like this compound in a non-deuterated solvent with a non-deuterated reducing agent, the source of the hydrogen atoms can be determined by analyzing the isotopic composition of the product. If the product contains deuterium, it indicates that the hydrogen atoms originated from the substrate itself (via an intramolecular transfer) or from another deuterated molecule. Conversely, if the product is non-deuterated, the hydrogen atoms must have come from the solvent or the reductant.

For example, in studies of hydrogenation reactions, using a deuterium source like D₂O can help determine if hydrogen is generated from water electrolysis and subsequently participates in the reaction. researchgate.net Similarly, in some catalytic systems, ascorbic acid-d4 has been used as a deuterium source for deuterium atom transfer deuteration. researchgate.net

Nanocatalysts are increasingly being used for the reduction of nitroaromatic compounds due to their high surface area and unique catalytic properties. nih.gov Isotopic labeling with compounds like this compound can be employed to study how the nature of the nanocatalyst influences the deuterium transfer mechanism.

Different nanocatalysts may favor different reaction pathways. For instance, some catalysts might promote a direct transfer of deuterium from a reductant like NaBH₄, while others might facilitate a mechanism involving the solvent. nih.gov By analyzing the products of reactions catalyzed by various nanocatalysts (e.g., gold, silver, or copper nanoparticles), researchers can correlate the catalyst's composition and structure with its preferred mechanism for deuterium (or hydrogen) transfer. nih.gov Kinetic isotopic studies have been used to show that for some nano-Ni catalysts, hydrogen activation on the catalyst surface is the rate-limiting step. researchgate.net

Elucidation of Hydrogen Atom Sources in Reduction Processes (e.g., Solvent vs. Reductant)

Investigations of Adsorption and Desorption Processes on Solid Surfaces

The use of isotopically labeled compounds, specifically this compound (4-NP-d4), provides a sophisticated tool for elucidating the complex mechanisms governing the adsorption and desorption of molecules on solid surfaces. smolecule.com The substitution of hydrogen with deuterium on the aromatic ring creates a distinct molecular signature that can be tracked without altering the fundamental chemical properties of the molecule, offering significant advantages in mechanistic studies. symeres.com By monitoring the interaction of 4-NP-d4 with various materials, researchers can gain detailed insights into surface properties and the binding behavior of molecules, which is crucial for the development of new materials with specific functionalities. smolecule.com

The primary advantage of using 4-NP-d4 lies in its utility in analytical techniques such as mass spectrometry and vibrational spectroscopy. The mass difference allows for clear differentiation between the labeled molecule and its unlabeled counterpart or other background species. smolecule.com This is particularly valuable for studying competitive adsorption, desorption kinetics, and surface exchange phenomena.

Adsorption mechanisms often involve interactions such as π-π stacking, hydrogen bonding, and electrostatic forces. csic.esnih.gov While many studies characterize these interactions for standard 4-nitrophenol on various adsorbents, 4-NP-d4 allows for a more refined analysis. For example, in infrared spectroscopy, the C-D vibrational modes of 4-NP-d4 are shifted to lower frequencies compared to the C-H modes of unlabeled 4-nitrophenol. This spectral separation helps to deconvolve complex spectra, enabling a more precise determination of the molecule's orientation and the specific bonds involved in the surface interaction.

The general process of adsorption and desorption is influenced by factors like the adsorbent's pore structure, surface functional groups, and environmental conditions such as pH and temperature. nih.govresearchgate.net Research on various adsorbents has established different models to describe these interactions. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model applies to heterogeneous surfaces. nih.govresearchgate.net Kinetic models, such as the pseudo-first-order and pseudo-second-order equations, are used to describe the rate of adsorption. researcher.life

The data gathered from studies on non-labeled 4-nitrophenol provide a foundational understanding of its adsorption behavior. The use of this compound can further refine these models by providing unambiguous data on exchange rates and the influence of specific molecular bonds on adsorption strength and kinetics.

Interactive Table: Adsorption Parameters for 4-Nitrophenol on Various Adsorbents

Role in Enzymatic Reaction Kinetics and Mechanistic Enzymology

4-Nitrophenol-2,3,5,6-d4 as a Substrate in Enzyme Kinetic Assays

Derivatives of 4-nitrophenol (B140041) are widely employed as chromogenic substrates in a vast array of enzyme assays. Enzymes such as phosphatases, glycosidases, and esterases can catalyze the hydrolysis of substrates like 4-nitrophenyl phosphate (B84403), 4-nitrophenyl-β-D-glucuronide, or 4-nitrophenyl acetate, respectively. medchemexpress.commedchemexpress.combiosynth.com The enzymatic cleavage of the ester, glycosidic, or phosphate bond releases the 4-nitrophenolate (B89219) ion, which exhibits a distinct yellow color with a strong absorbance maximum around 400-405 nm under alkaline conditions. medchemexpress.comnih.gov This color change provides a simple and continuous method for monitoring enzyme activity spectrophotometrically. nih.gov

The introduction of deuterium (B1214612) to form this compound elevates its function from a simple reporter to a sophisticated mechanistic probe. smolecule.com While the deuterated nitrophenyl moiety still functions as the leaving group and chromogenic reporter, its altered mass provides a means to investigate the kinetics of the reaction in greater detail. smolecule.com The primary application of substrates containing this compound is in comparative kinetic studies against the non-labeled substrate to detect and quantify kinetic isotope effects. wikipedia.org These effects serve as a critical source of information regarding the rate-limiting steps and the nature of the transition state during catalysis.

Determination of Enzymatic Kinetic Parameters with Deuterated Substrates

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate (v), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). wikipedia.orglibretexts.org The equation is given by:

v = (Vmax * [S]) / (Km + [S])

Here, Vmax represents the rate of the reaction at saturating substrate concentrations and is proportional to the enzyme's catalytic constant (kcat). qmul.ac.uk The Michaelis constant, Km, is the substrate concentration at which the reaction rate is half of Vmax, often reflecting the enzyme's affinity for its substrate. wikipedia.orgqmul.ac.uk

When a substrate containing the this compound moiety is used in an enzyme assay, the fundamental principles of Michaelis-Menten kinetics still apply. wikipedia.org However, the values of Km and Vmax may differ from those obtained with the corresponding light substrate. A change in the observed Vmax (and thus kcat) upon deuterium substitution indicates that a step involving the labeled part of the substrate is at least partially rate-limiting. nih.gov A change in Km can suggest that the isotopic substitution affects substrate binding or is involved in multiple kinetic steps. smolecule.com

Representative Data on Kinetic Parameters

The following table provides a hypothetical but realistic example of how kinetic parameters might differ for an enzyme acting on a light (H) versus a deuterated (D) 4-nitrophenyl-based substrate.

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
4-Nitrophenyl-Substrate (Light)100505.0 x 10⁵
4-Nitrophenyl-d4-Substrate (Heavy)105484.6 x 10⁵

This table is a representative illustration. Actual values are specific to the enzyme and reaction conditions.

Analyzing the changes in Km and kcat (turnover rate) provides a more granular view of the catalytic process. The turnover number, kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated. nih.gov A kinetic isotope effect on kcat (kcat(H)/kcat(D) ≠ 1) directly probes the transition state of the chemical turnover step. nih.gov

In many reactions utilizing 4-nitrophenyl substrates, the bonds to the deuterated ring atoms (C-D bonds) are not directly broken or formed. In these instances, any observed KIE is classified as a secondary kinetic isotope effect (SKIE). wikipedia.org SKIEs arise from changes in the vibrational frequencies of the C-D bonds between the ground state and the transition state. wikipedia.org Though smaller than primary KIEs, SKIEs are powerful probes of the transition state's geometry and electronic environment. For example, a change in the hybridization state of the ring carbons during the catalytic event can be detected by a secondary KIE. wikipedia.org While Km is often interpreted as a dissociation constant reflecting binding affinity, it is a complex parameter that can be influenced by the rate constants of several steps in the enzymatic mechanism. Therefore, an isotopic effect on Km may reflect changes in substrate binding, but it can also be a consequence of the effect on subsequent chemical steps.

Michaelis-Menten Kinetics and Deuterium Substitution

Deuterium Labeling for Insights into Enzyme Catalysis and Transition State Structures

The most significant contribution of using this compound in enzymology is the elucidation of transition state structures through the analysis of kinetic isotope effects. researchgate.net The transition state is a fleeting, high-energy configuration that a substrate passes through as it is converted to a product, and enzymes function by stabilizing this state. researchgate.netplos.org Understanding its structure is key to understanding catalysis.

A KIE is the ratio of the rate constant for the reaction with the light isotope (kL) to that with the heavy isotope (kH). wikipedia.org

Types of Kinetic Isotope Effects and Their Mechanistic Implications

KIE TypeDescriptionTypical Value (kH/kD)Mechanistic Implication
Primary KIE The isotopically substituted bond is broken or formed in the rate-determining step.> 2The C-H/C-D bond is cleaved in the rate-limiting step of the reaction. nih.gov
Secondary KIE (Normal) The isotopically substituted bond is not broken, but its environment changes.> 1The vibrational modes associated with the C-D bond are "stiffer" in the ground state than in the transition state (e.g., sp³ to sp² rehybridization). wikipedia.org
Secondary KIE (Inverse) The isotopically substituted bond is not broken, but its environment changes.< 1The vibrational modes associated with the C-D bond are "looser" in the ground state than in the transition state (e.g., sp² to sp³ rehybridization). wikipedia.org

By measuring secondary KIEs with substrates containing the this compound group, researchers can map the subtle geometric and electronic changes that occur at the transition state. ubc.ca For example, in the hydrolysis of a 4-nitrophenyl ester, if the reaction proceeds through a transition state where the aromatic ring develops more single-bond character (approaching sp³ hybridization), an inverse KIE (kH/kD < 1) might be observed. wikipedia.org Conversely, a normal KIE (kH/kD > 1) could suggest a loosening of the ring structure at the transition state. These experimentally determined KIEs are often compared with values calculated for computationally modeled transition state structures, allowing for the validation and refinement of proposed enzymatic mechanisms at an atomic level. researchgate.net

Internal Standard Methodology in Quantitative Analytical Chemistry

The use of isotopically labeled compounds as internal standards is a cornerstone of modern quantitative analysis. This compound is particularly valuable in this role because it behaves almost identically to the target analyte, 4-nitrophenol, during sample preparation, extraction, and chromatographic separation. smolecule.com This co-elution and similar behavior help to correct for any sample losses or matrix effects that might occur during the analytical process, leading to more precise and dependable results. smolecule.com

Applications in Liquid Chromatography-Mass Spectrometry (LC-MS)

In LC-MS, this compound is an ideal internal standard for the quantification of 4-nitrophenol and other related phenolic compounds. researchgate.net Isotope dilution mass spectrometry, a technique that employs isotopically labeled standards, is frequently used in LC-MS methods to achieve high accuracy and precision. researchgate.netsigmaaldrich.com For instance, a method for quantifying various pesticide biomarkers in human urine utilizes online solid-phase extraction followed by LC-isotope dilution tandem mass spectrometry, with 4-nitrophenol being one of the target analytes. researchgate.net The deuterated standard compensates for variations in the sample matrix and instrument response, which is crucial when dealing with complex biological samples. smolecule.comresearchgate.net

A study on the quantification of endocrine-disrupting chemicals in human urine also employed 2,3,5,6-²H₄-4-nitrophenol as an internal standard for gas chromatography-tandem mass spectrometry (GC-MS/MS), highlighting its versatility across different chromatographic techniques. nih.gov

Utility in Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is also extensively used as an internal standard in GC-MS analysis. caymanchem.com Many GC-MS methods for the analysis of semi-volatile organic compounds, including phenols, require a derivatization step to improve volatility and chromatographic performance. epa.govresearchgate.net The deuterated standard undergoes the same derivatization reaction as the native analyte, ensuring that any variations in reaction efficiency are accounted for. researchgate.net

For example, EPA Method 1625C, which details the determination of semivolatile organic compounds by isotope dilution GC-MS, lists 4-nitrophenol-d4 as a labeled compound for the analysis of water, soil, and municipal sludges. epa.gov Similarly, methods for analyzing phenolic metabolites in urine often use GC-tandem mass spectrometry with isotope dilution for quantification, where 4-nitrophenol is a target chemical. sigmaaldrich.com

Quantification of 4-Nitrophenol and Related Compounds in Environmental Matrices

4-nitrophenol is a significant environmental pollutant, often found in industrial wastewater, and is considered a priority toxic pollutant by the US Environmental Protection Agency (EPA). mdpi.commdpi.comnih.gov Accurate quantification of this compound in various environmental compartments is essential for monitoring and risk assessment.

Analysis of Atmospheric Samples and Particulate Matter

The determination of nitrophenols in the atmosphere, where they can exist in both the gas and particulate phases, is crucial for understanding their sources and fate. copernicus.orgrsc.org High-volume air sampling followed by GC-MS analysis is a common approach. copernicus.org In a study monitoring diurnal variations of nitrophenol isomers, 4-nitrophenol-ring-d4 was used as an internal standard to quantify concentrations in both gaseous and particulate phases. rsc.org Research on the stable carbon isotope ratios of atmospheric phenols also utilized deuterated standards to ensure accurate concentration measurements, which are fundamental for interpreting the isotopic data. copernicus.orgd-nb.infosemanticscholar.org

Research FocusSample TypeAnalytical MethodRole of 4-Nitrophenol-d4Key FindingReference
Diurnal Variations of NitrophenolsGas and Particulate MatterWet Scrubbing Online Preconcentration LC-MS/MSInternal Standard2-Nitrophenol was the predominant isomer observed. rsc.org
Stable Carbon Isotope RatiosAtmospheric Particulate MatterGC-MS and GC-IRMSInternal Standard2-methyl-4-nitrophenol was the most abundant methylnitrophenol. d-nb.info
Atmospheric PhenolsGas and Particulate MatterHigh Volume Air Sampling GC-MS/IRMSInternal StandardAllowed for accurate concentration and isotope ratio measurements. copernicus.org

Trace Analysis in Water and Soil Systems

The presence of 4-nitrophenol in water and soil poses a risk to ecosystems and human health. mdpi.com Sensitive analytical methods are required to detect and quantify this compound at trace levels. Isotope dilution methods using this compound are well-suited for this purpose. smolecule.comresearchgate.net

EPA Method 528 provides procedures for determining phenols in drinking water using solid-phase extraction and GC/MS. accustandard.com While this specific method mentions other deuterated phenols as surrogates, the principle of using isotopically labeled standards is central to achieving the low detection limits required for drinking water analysis. accustandard.com Methods for analyzing semivolatile organic compounds in solid waste and soil, such as EPA Method 8270, also benefit from the use of internal standards to ensure accurate quantification in complex matrices. epa.govgcms.czhpst.czgcms.cz

A study developing a voltammetric sensor for 4-nitrophenol in water samples validated its results against high-performance liquid chromatography (HPLC), a technique where isotope dilution with 4-Nitrophenol-d4 would be beneficial for ensuring accuracy. mdpi.com

Analytical ChallengeMatrixTechniqueBenefit of 4-Nitrophenol-d4Detection Limit ExampleReference
Trace Level QuantificationWaterVoltammetric Sensor (validated by HPLC)Ensures accuracy in validation method8.0 nM mdpi.com
Phenol (B47542) DeterminationDrinking WaterSolid Phase Extraction GC/MSImproves accuracy and precision0.02-0.58 µg/L (for various phenols) accustandard.com
Semivolatile OrganicsSoil, WasteGC/MS (EPA Method 8270)Corrects for matrix interferenceNot specified epa.govgcms.cz

Enhancement of Analytical Sensitivity and Signal-to-Noise Ratios through Deuteration

The use of deuterated standards like this compound inherently enhances the quality of analytical measurements. By providing a distinct mass signal separate from the target analyte, it allows for more confident identification and quantification, especially at low concentrations where the signal-to-noise ratio is critical. smolecule.com In mass spectrometry, the ability to distinguish the analyte peak from background noise and matrix interferences is paramount for achieving low detection limits. epa.govnih.gov

The primary function of 4-Nitrophenol-d4 is to compensate for variations during sample analysis, and the mass shift provided by the deuterium atoms is what enables this distinction between the analyte and the internal standard, ultimately leading to more accurate quantification. smolecule.com This is particularly important in trace analysis of complex environmental and biological samples where matrix effects can significantly suppress or enhance the analyte signal. smolecule.comresearchgate.net

Spectroscopic Data

Strategies for Deuteration of Phenolic Precursors

The foundational step in synthesizing this compound is the substitution of hydrogen atoms with deuterium on the phenol (B47542) ring. This is typically achieved through deuterium exchange reactions or catalytic deuteration techniques.

Deuterium Exchange Reactions in Aromatic Systems

Deuterium exchange reactions in aromatic systems, particularly for phenols, often utilize a deuterium source like deuterium oxide (D₂O). The hydroxyl group of phenol activates the aromatic ring, making the ortho and para positions more susceptible to electrophilic substitution. stackexchange.comsavemyexams.com Therefore, direct H/D exchange can be facilitated under specific conditions.

One common method involves heating the phenolic precursor with D₂O, sometimes in the presence of an acid or base catalyst to enhance the rate of exchange. stackexchange.com For instance, the High Temperature/Dilute Acid (HTDA) method has been used for the deuteration of phenol, showing that ortho and para substitution occurs more rapidly than meta substitution. stackexchange.com

Another approach employs a polymer-supported acid catalyst, such as Amberlyst 15, to facilitate deuteration of phenolic compounds using D₂O. researchgate.net This heterogeneous catalysis method simplifies the work-up procedure and can be highly efficient.

The general scheme for the acid-catalyzed deuterium exchange on phenol can be represented as follows: C₆H₅OH + D₂O (excess) ⇌ C₆D₅OD + H₂O

It's important to note that the hydroxyl proton is also readily exchanged but can be easily replaced back with a proton during aqueous workup. oup.com

Catalytic Deuteration Techniques

Catalytic methods offer an efficient route for the deuteration of aromatic compounds. These techniques often employ a metal catalyst to facilitate the H/D exchange with a deuterium source.

A highly effective method for the deuteration of aromatic rings is the use of a Platinum on carbon (Pt/C) catalyst with D₂O. oup.com This system has been shown to achieve nearly quantitative deuterium incorporation for phenol, even at room temperature. oup.com The reaction is typically performed under a hydrogen atmosphere, which, along with D₂O, is crucial for the catalytic cycle. oup.com

Other catalytic systems have also been developed. For example, tris(pentafluorophenyl)borane (B72294) has been reported as a metal-free catalyst for the deuteration of aromatic compounds using deuterium oxide under mild conditions. tcichemicals.com Ruthenium-catalyzed C-H activation has also been explored for hydrogen isotope exchange in aromatic carbonyl compounds, which could be adapted for phenolic substrates. nih.gov

Catalyst SystemDeuterium SourceConditionsEfficacy for Phenols
Pt/CD₂O/H₂Room Temperature to 80 °CHigh, near-quantitative deuteration
Tris(pentafluorophenyl)boraneD₂OMildGood yields
Rh(III) complexesD₂OVariesOrtho-selective deuteration
Palladium complexesD₂OVariesOrtho-selective deuteration

Nitration Pathways for the Introduction of the Nitro Group

Once the deuterated phenol (phenol-d5 or phenol-d6) is obtained, the next step is the introduction of the nitro group (-NO₂) at the para position. The hydroxyl group is an activating, ortho-para directing group, meaning it facilitates electrophilic substitution at the positions ortho and para to it. savemyexams.comquora.com

The standard method for nitrating phenol involves reacting it with nitric acid. wikipedia.org To achieve mono-nitration and favor the formation of the 4-nitro isomer over the 2-nitro isomer, dilute nitric acid is typically used at room temperature. savemyexams.com The reaction yields a mixture of 2-nitrophenol-d4 (B1154145) and 4-nitrophenol-d4, which then requires separation. wikipedia.org

The reaction can be summarized as: C₆D₅OH + HNO₃ (dilute) → O₂NC₆D₄OH + H₂O

The use of a nitrating mixture of concentrated nitric acid and sulfuric acid, common for less activated rings like benzene (B151609), would lead to the formation of 2,4,6-trinitrophenol (picric acid) with phenol due to its high reactivity. savemyexams.comsavemyexams.com Therefore, milder conditions are essential for the synthesis of 4-nitrophenol-d4.

The separation of the ortho and para isomers is often achieved through techniques like column chromatography, exploiting the difference in their polarities. wpmucdn.com

Purification and Spectroscopic Verification of Isotopic Enrichment

Following the synthesis, it is imperative to purify the this compound and verify its isotopic purity and the specific positions of deuterium incorporation.

Mass Spectrometry for Deuterium Content Determination

Mass spectrometry (MS) is a primary tool for determining the isotopic enrichment of the synthesized compound. researchgate.net The molecular weight of natural abundance 4-nitrophenol is 139.11 g/mol . synzeal.com The target compound, this compound, has a molecular weight of approximately 143.13 g/mol due to the replacement of four hydrogen atoms (atomic mass ~1) with four deuterium atoms (atomic mass ~2). smolecule.comsigmaaldrich.com

By analyzing the mass spectrum, the relative abundance of the ion at m/z 143 (M+4) compared to ions at lower masses (M, M+1, M+2, M+3) provides a quantitative measure of the deuterium incorporation. researchgate.net High-resolution mass spectrometry can further confirm the elemental composition. The isotopic abundance ratio of the parent molecular ion peak (P(M)) and its isotopologue peaks (P(M+1), P(M+2), etc.) is analyzed to determine the level of deuteration. researchgate.net

Nuclear Magnetic Resonance Spectroscopy for Positional Isotopic Purity

In the ¹H NMR spectrum of a successfully synthesized and highly enriched this compound, the signals corresponding to the aromatic protons at positions 2, 3, 5, and 6 should be significantly diminished or absent. The only prominent proton signal would be from the hydroxyl group (which may be broad and exchangeable with D₂O in the solvent) and any residual non-deuterated positions.

Conversely, the ²H (Deuterium) NMR spectrum would show signals corresponding to the deuterium atoms at positions 2, 3, 5, and 6, confirming their specific locations on the aromatic ring. Isotopic labeling with nuclei like ¹³C can also be used in conjunction with NMR for more detailed structural analysis. acs.orgrsc.org The absence of signals at the ortho and meta positions in the ¹H NMR spectrum and their presence in the ²H NMR spectrum provides conclusive evidence for the desired 2,3,5,6-d4 substitution pattern.

Integration with Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy (IR, Raman) for Studying Deuterium (B1214612) Effects on Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying molecules and studying their structure by probing the vibrational energy levels of their constituent atoms. nsf.gov The substitution of hydrogen with deuterium in 4-Nitrophenol-2,3,5,6-d4 has a profound and predictable effect on its vibrational spectra.

The underlying principle is the effect of atomic mass on the vibrational frequency of a chemical bond, which can be modeled as a harmonic oscillator. The frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the atoms involved in the bond (ν ∝ 1/√μ). libretexts.org Since deuterium has approximately twice the mass of hydrogen, the reduced mass of a carbon-deuterium (C-D) bond is greater than that of a carbon-hydrogen (C-H) bond. This mass increase leads to a significant decrease, or "downshift," in the vibrational frequencies of the deuterated bonds. libretexts.org

This isotopic effect is readily observable when comparing the IR and Raman spectra of this compound with its non-deuterated counterpart.

C-D Stretching Vibrations: The aromatic C-H stretching vibrations in 4-nitrophenol (B140041) typically appear in the 3000–3100 cm⁻¹ region of the IR and Raman spectra. researchgate.net In this compound, these modes are replaced by C-D stretching vibrations, which are expected to appear at significantly lower wavenumbers, generally in the 2200–2300 cm⁻¹ range.

C-D Bending Vibrations: Similarly, the in-plane and out-of-plane C-H bending (or "wagging") vibrations, which occur at lower frequencies than stretching modes (typically 1000-1300 cm⁻¹ and 750-900 cm⁻¹, respectively), also shift to lower wavenumbers upon deuteration.

Theoretical methods, such as Density Functional Theory (DFT) calculations, are often employed to predict and assign the vibrational modes of deuterated molecules. Studies on deuterated phenol (B47542) derivatives have shown that such calculations can accurately model the frequency shifts, providing a revised and more precise interpretation of the experimental spectra. acs.org The perturbation of the benzene (B151609) ring's normal modes by the hydroxyl and nitro substituents is substantial, making isotopic substitution a crucial tool for correctly assigning complex vibrational spectra. acs.org

The table below summarizes the typical vibrational modes for 4-nitrophenol and the expected corresponding modes in this compound, illustrating the effect of deuteration.

Vibrational ModeTypical Wavenumber Range (4-Nitrophenol) (cm⁻¹)Expected Wavenumber Range (this compound) (cm⁻¹)
Aromatic C-H Stretch3000 - 3100N/A
Aromatic C-D StretchN/A~2200 - 2300
Aromatic C-H In-Plane Bend1000 - 1300N/A
Aromatic C-D In-Plane BendN/A~800 - 950
Aromatic C-H Out-of-Plane Bend750 - 900N/A
Aromatic C-D Out-of-Plane BendN/A~650 - 750
NO₂ Asymmetric Stretch~1520~1520
NO₂ Symmetric Stretch~1345~1345
C-O Stretch~1280~1280
O-H Stretch~3330~3330

Note: Data is compiled from typical values found in spectroscopic literature for substituted benzenes and the principles of isotopic shifts. libretexts.orgresearchgate.net The vibrations of the nitro and hydroxyl groups are less affected by ring deuteration.

Furthermore, techniques like Resonance Raman spectroscopy can be used to selectively enhance vibrations coupled to an electronic transition. nsf.gov For 4-nitrophenol, deprotonation to the 4-nitrophenolate (B89219) ion creates a strong absorption band in the visible region (~400 nm). nsf.govnih.gov By using a laser with an excitation wavelength that falls within this absorption band, specific Raman signals associated with the chromophore can be dramatically amplified, a principle that applies equally to the deuterated analogue.

Advanced NMR Techniques for Structural and Dynamic Studies of Deuterated Species

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. uobasrah.edu.iq The use of this compound offers distinct advantages and provides unique information when analyzed with advanced NMR methods.

The most immediate effect of deuteration is observed in the ¹H NMR spectrum. Since deuterium is not resonant at the same frequency as protons, the signals corresponding to the hydrogens at positions 2, 3, 5, and 6 of the aromatic ring are absent in the ¹H NMR spectrum of the deuterated compound. This spectral simplification provides an unambiguous confirmation of the isotopic labeling and its regiochemistry. The spectrum would be dominated by the signal from the hydroxyl (O-H) proton and any potential residual proton signals from incomplete deuteration.

Beyond simple spectral simplification, deuterium substitution provides a powerful tool for more subtle structural and dynamic analysis through isotope effects on ¹³C NMR chemical shifts. researchgate.net

Deuterium Isotope Effects on ¹³C Spectra: The replacement of a hydrogen atom with a deuterium atom causes small but measurable changes in the chemical shifts of nearby carbon nuclei. researchgate.net

Primary Isotope Shift: The largest effect is on the carbon atom directly bonded to the deuterium (C2, C3, C5, C6). This carbon nucleus is typically shielded, resulting in an upfield shift (lower ppm value) compared to the non-deuterated analogue. Furthermore, the signal for a deuterated carbon will appear as a multiplet (typically a 1:1:1 triplet) due to one-bond ¹³C-¹D coupling, in contrast to the doublet seen from one-bond ¹³C-¹H coupling in the proton-coupled spectrum.

Secondary Isotope Shift: Smaller chemical shift changes can also be observed on carbons that are two or more bonds away from the site of deuteration (e.g., C1 and C4).

These isotope effects arise from changes in the vibrational averaging of molecular geometry upon isotopic substitution and can provide insights into electronic structure and intramolecular interactions. researchgate.net

Carbon PositionExpected ¹H NMR Signal (this compound)Expected ¹³C NMR Features (this compound)
C1-OH-Singlet (or narrow multiplet from long-range coupling), minor secondary isotope shift compared to 4-nitrophenol.
C2, C6AbsentUpfield primary isotope shift; exhibits ¹J(C,D) coupling, appearing as a multiplet in ¹³C spectrum.
C3, C5AbsentUpfield primary isotope shift; exhibits ¹J(C,D) coupling, appearing as a multiplet in ¹³C spectrum.
C4-NO₂-Singlet (or narrow multiplet from long-range coupling), minor secondary isotope shift compared to 4-nitrophenol.

Advanced multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), correlate the chemical shifts of different nuclei. While the lack of protons on the deuterated ring positions precludes many standard correlations, these techniques would be invaluable for assigning the ¹³C signals of C1 and C4 by correlating them to the hydroxyl proton, and for identifying any residual non-deuterated sites by their C-H correlation cross-peaks.

Neutron Scattering for Investigating Molecular Dynamics and Interactions

Neutron scattering is a uniquely powerful technique for studying the structure and dynamics of materials containing hydrogen, and its utility is greatly enhanced by isotopic substitution with deuterium. acs.orgnih.gov Unlike X-rays, which interact with an atom's electron cloud, neutrons interact with the atomic nucleus. This interaction strength, known as the scattering cross-section, is highly dependent on the specific isotope and does not follow a simple trend with atomic number. acs.org

Hydrogen (¹H) has a very large incoherent scattering cross-section, while deuterium (²H) has a much smaller incoherent and a larger coherent scattering cross-section. This dramatic difference, or "contrast," is the basis for using deuteration in neutron scattering experiments.

Inelastic Neutron Scattering (INS): INS is a spectroscopic technique that measures the exchange of energy between neutrons and the sample, directly probing the vibrational and rotational energy levels of a molecule. nih.gov Due to hydrogen's large incoherent cross-section, the INS spectrum of a hydrogenous material like 4-nitrophenol is dominated by the intense signals from hydrogen motions. While this makes INS an excellent probe for hydrogen dynamics, it can obscure the weaker signals from other vibrations in the molecule.

In this compound, the replacement of hydrogen with deuterium dramatically reduces the incoherent scattering intensity from the ring. This has two major benefits:

It allows the lower-frequency C-D vibrational modes to be clearly observed without being overwhelmed by C-H modes.

It creates a "cleaner" spectral window, making it possible to observe and assign other, more subtle molecular motions, such as the low-frequency torsional vibrations of the nitro (-NO₂) group or the entire molecule's lattice vibrations in the solid state. These motions are critical for understanding the molecule's conformational flexibility and thermodynamic properties.

Neutron Diffraction: While INS probes dynamics, neutron diffraction probes atomic structure. Because neutrons scatter from nuclei, this technique can determine the positions of atoms, including light atoms like hydrogen and deuterium, with very high precision. This is often difficult with X-ray diffraction, where the scattering from light atoms is weak. Studies on related nitrophenol complexes have used single-crystal neutron diffraction to precisely determine the geometry of hydrogen bonds. squarespace.com For this compound, neutron diffraction could be used to accurately determine the C-D bond lengths and the orientation of the deuterated phenyl rings and hydroxyl groups within a crystal lattice, providing definitive information on intermolecular interactions and packing forces.

Future Research Trajectories and Methodological Innovations

Development of Novel Site-Specific Deuteration Methodologies

The synthesis of 4-Nitrophenol-2,3,5,6-d4 typically involves the nitration of pre-deuterated phenol (B47542). While effective, there is a growing interest in developing more versatile and selective methods for the deuteration of aromatic compounds, including phenols and their derivatives. acs.org Future research is focused on creating methodologies that offer greater control over the position of deuterium (B1214612) incorporation, which is crucial for detailed mechanistic studies and for fine-tuning the properties of labeled compounds.

Recent advancements in catalysis offer promising avenues for more precise deuteration. nih.gov For instance, transition-metal-catalyzed hydrogen-deuterium (H-D) exchange reactions are being explored extensively. Catalysts based on platinum, palladium, iridium, and rhodium have shown efficacy in facilitating H-D exchange on aromatic rings using D₂O or deuterium gas as the deuterium source. nih.govtexilajournal.comscispace.com Some of these methods exhibit high regioselectivity, allowing for the targeted deuteration of specific C-H bonds, such as those ortho to a directing group. nih.gov Iron-based catalysts are also emerging as a more sustainable and cost-effective alternative for the selective deuteration of (hetero)arenes. acs.org

Furthermore, electrochemical methods are being investigated for dehalogenative deuteration, offering another route to selectively introduce deuterium into organic molecules. The development of these novel deuteration techniques will not only streamline the synthesis of this compound but also enable the creation of a wider array of selectively deuterated nitrophenols. This will allow researchers to probe different aspects of reaction mechanisms with greater precision.

Table 1: Emerging Site-Specific Deuteration Methods for Aromatic Compounds

MethodologyCatalyst/ReagentDeuterium SourceKey Advantages
Catalytic H-D ExchangePlatinum-on-carbon (Pt/C)D₂O/H₂High efficiency for various aromatic compounds. nih.govscispace.com
Iron-based nanostructuresD₂O/H₂Scalable, cost-effective, and selective for anilines, phenols, and indoles. acs.org
Iridium complexesD₂ gasHigh regioselectivity for ortho-directed H-D exchange. nih.gov
Electrochemical DeuterationPalladium catalystsD₂OBroad substrate scope and functional group tolerance.
Supercritical Water DeuterationNone (catalyst-free)D₂OAllows for deuteration at ortho, para, and meta positions of phenol. iaea.org

Synergistic Approaches Combining Isotopic Labeling with Advanced Spectroscopic and Microscopic Techniques

The combination of isotopic labeling with advanced analytical techniques provides a powerful toolkit for gaining deeper insights into complex chemical and biological processes. Future research will increasingly focus on synergistic approaches that leverage the unique properties of this compound with state-of-the-art spectroscopic and microscopic methods.

Raman spectroscopy, a technique that provides detailed vibrational information, is particularly well-suited for use with deuterated compounds. researchgate.netnsf.gov The shift in vibrational frequencies upon isotopic substitution can be readily detected, allowing for the in-situ monitoring of reactions involving the labeled compound. researchgate.net Resonance Raman microscopy, combined with isotopic labeling, can even enable the spatiotemporal tracking of metabolic dynamics within a single cell. mdpi.com For instance, the reduction of 4-nitrophenol (B140041) can be monitored by observing the decrease in the Raman intensity of the NO₂ symmetric stretch. researchgate.net The use of this compound in such studies would allow for a clearer distinction between the reactant and other species in the system.

Femtosecond stimulated Raman spectroscopy (FSRS) is another powerful technique that can provide time-resolved vibrational information, offering the potential to track the structural evolution of molecules during a chemical reaction with high temporal resolution. arxiv.org Combining FSRS with isotopic labeling using this compound could provide unprecedented detail about the transient intermediates and transition states in its reactions.

In the realm of mass spectrometry, the use of deuterated standards like this compound is already standard practice for accurate quantification. clearsynth.comresearchgate.net Future developments will likely involve the coupling of advanced mass spectrometry techniques, such as ambient ionization methods, with isotopic labeling to enable real-time reaction monitoring and the analysis of complex mixtures with minimal sample preparation.

Table 2: Advanced Spectroscopic and Microscopic Techniques for Use with Isotopic Labeling

TechniqueInformation GainedPotential Application with this compound
Resonance Raman MicroscopySpatiotemporal distribution of labeled moleculesTracking the uptake and transformation of 4-nitrophenol in biological or environmental systems. mdpi.commdpi.com
Femtosecond Stimulated Raman Spectroscopy (FSRS)Time-resolved vibrational spectra of transient speciesElucidating the detailed mechanism of fast reactions involving 4-nitrophenol, such as photocatalysis. arxiv.org
Solid-State NMR SpectroscopyCharacterization of molecular packing and interactions in solidsStudying the interactions of 4-nitrophenol with solid catalysts or surfaces. chemrxiv.org
Ambient Ionization Mass SpectrometryReal-time analysis of complex mixtures with minimal sample preparationHigh-throughput screening of catalytic reactions or monitoring environmental degradation processes.

Expansion of this compound Applications in Mechanistic Studies of Emerging Reactions

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, and this compound is an ideal substrate for such studies. europa.eu By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine whether a C-H (or in this case, C-D) bond is broken in the rate-determining step of a reaction. mdpi.com

While the reduction of 4-nitrophenol is a well-studied model reaction, nd.eduirdg.orgmdpi.com there is a growing interest in using deuterated nitrophenols to probe the mechanisms of other emerging reactions. For example, the oxidation of phenols is a critical process in both industrial chemistry and biological systems. Recent studies on the oxidation of phenols by metal-oxo complexes have utilized deuterated phenols to demonstrate the involvement of proton-coupled electron transfer (PCET) mechanisms. nih.gov The small deuterium KIEs observed in these reactions provide strong evidence against a simple hydrogen atom transfer (HAT) mechanism. nih.gov

The photocatalytic degradation of nitrophenols is another area where this compound could provide valuable mechanistic insights. Understanding the role of C-H bond activation in these processes is crucial for designing more efficient photocatalysts for environmental remediation. acs.org Furthermore, the use of deuterated substrates can help to unravel complex reaction networks and identify the key intermediates and pathways involved in the formation of secondary organic aerosols from aromatic precursors in the atmosphere. arxiv.orgacs.org

As new catalytic systems and chemical transformations are developed, the demand for well-designed mechanistic probes like this compound will continue to grow. Its application will be instrumental in advancing our fundamental understanding of a wide range of chemical reactions.

Standardization and Reference Material Development for Deuterated Analogs

The reliability of analytical measurements is underpinned by the availability of high-quality reference materials. iaea.orgsemanticscholar.org For quantitative analyses using isotopic dilution mass spectrometry, the purity and isotopic enrichment of the deuterated internal standard are of paramount importance. texilajournal.comnih.gov Therefore, the standardization and development of certified reference materials (CRMs) for deuterated analogs like this compound are crucial for ensuring the accuracy and comparability of analytical data across different laboratories. texilajournal.comiaea.org

National Metrology Institutes (NMIs) like the National Institute of Standards and Technology (NIST) in the United States and the European Reference Materials (ERM) initiative play a key role in producing and certifying reference materials. europa.eunist.govnist.govresearchgate.net The certification process for a CRM is a rigorous one, often involving characterization by multiple independent analytical techniques and inter-laboratory comparisons to establish a certified value with a stated uncertainty. iaea.orgnih.gov The production and certification of such materials must adhere to international standards such as ISO 17034 and ISO Guide 35. europa.eusemanticscholar.org

While CRMs for some deuterated compounds are available, there is a continuous need to expand the portfolio of available standards to meet the demands of new analytical challenges. usda.govmpg.de Future efforts in this area will focus on:

Developing CRMs for a wider range of deuterated compounds , including environmental contaminants, drug metabolites, and biomarkers.

Improving the accuracy and reducing the uncertainty of certified values through the use of more advanced analytical techniques and improved statistical models.

Ensuring the long-term stability of CRMs through appropriate packaging and storage conditions. nist.gov

The availability of a certified reference material for this compound would be highly beneficial for laboratories involved in environmental monitoring, clinical toxicology, and other fields where the accurate quantification of 4-nitrophenol is critical.

Table 3: Key Organizations and Standards in Reference Material Development

Organization/StandardRole
National Institute of Standards and Technology (NIST)Produces and certifies Standard Reference Materials (SRMs) for a wide range of analytes, including some deuterated compounds. nist.govnist.govresearchgate.net
European Reference Materials (ERM)A partnership of European NMIs and designated institutes for the production and certification of reference materials. europa.eu
ISO 17034Specifies the general requirements for the competence of reference material producers. europa.eusemanticscholar.org
ISO Guide 35Provides guidance on the characterization and assessment of homogeneity and stability of reference materials. europa.eusemanticscholar.org
International Atomic Energy Agency (IAEA)Provides reference materials for stable isotope analysis. iaea.org

Q & A

Q. Methodological Notes

  • Spectroscopic Validation: Always cross-validate purity using both NMR and MS to account for isotopic scrambling .
  • Experimental Controls: Include non-deuterated controls and blank samples to isolate isotopic effects .
  • Data Reproducibility: Document storage conditions (−0°C) and handling protocols to mitigate degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.